molecular formula C15H16N2O3S2 B2593427 (E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 7025-24-3

(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2593427
CAS No.: 7025-24-3
M. Wt: 336.42
InChI Key: GKOFEHBEXPYGCD-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including similar structures to the one , have demonstrated high efficiency in protecting steel from corrosion, indicating their potential use in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Anticancer and Antimicrobial Activities

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives containing benzothiazole moieties for their anticancer and antimicrobial activities. For example, novel 4-thiazolidinones with benzothiazole moiety were screened for antitumor activity, showing effectiveness against various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010). Additionally, new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have been synthesized and shown to possess promising antimicrobial properties (Gouda et al., 2010).

Synthesis of Biologically Active Compounds

The compound and its derivatives have been used as starting materials in the synthesis of a wide array of biologically active compounds. This includes the generation of a diverse library of compounds through alkylation and ring closure reactions, demonstrating the versatility of thiazolidinone derivatives in medicinal chemistry (Roman, 2013). Furthermore, derivatives have been synthesized for the development of novel chromophores with potential applications in dyes, inks, and paints due to their enhanced light absorption and stabilization properties (Chandran et al., 2012).

Properties

IUPAC Name

3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-16(2)11-5-3-10(4-6-11)9-12-14(20)17(15(21)22-12)8-7-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOFEHBEXPYGCD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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